2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

Catalog No.
S1891531
CAS No.
68037-40-1
M.F
C12H10NaO3+
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Furandione, polymer with ethenylbenzene, sulfo...

CAS Number

68037-40-1

Product Name

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

IUPAC Name

sodium;furan-2,5-dione;styrene

Molecular Formula

C12H10NaO3+

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1

InChI Key

AGYUYWQDVRLUBV-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Dispersant and Emulsifier

  • Due to its charged groups (sulfonates), it can effectively disperse and stabilize particles in aqueous solutions. This makes it useful in various research fields, including:
    • Drug Delivery Systems: Research on using it to create stable nanoparticles for drug delivery applications [].
    • Colloid and Interface Science: Studies on its interactions with other colloids and its impact on stability of emulsions and suspensions [].

Ion Exchanger

  • The sulfonate groups can also participate in ion exchange reactions. This property is being explored in:
    • Catalysis: As a support material for catalysts used in various chemical reactions [].
    • Chromatography: Research on its use for separation of biomolecules [].

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt, is a synthetic polymer derived from the reaction of 2,5-furandione and ethenylbenzene. This compound is characterized by its sulfonate groups, which enhance its solubility in water and contribute to its ionic properties. The chemical formula can be represented as (C8H8.C4H2O3.Na)x(C_8H_8.C_4H_2O_3.Na)_x and it has a CAS number of 68037-40-1. Its structure includes a backbone of polystyrene with sulfonic acid functionalities, making it useful in various applications including as an anti-set-off agent in printing processes .

The mechanism of action of this compound depends on the specific application. Here are two potential scenarios:

  • Dispersant

    Due to its negative charges, the polymer can interact with and disperse other charged particles, acting as a dispersant in suspensions or emulsions [].

  • Catalyst

    The sulfonate groups can act as acidic sites, potentially enabling the polymer to act as a catalyst for certain reactions in aqueous media [].

  • Eye and skin irritation

    The compound might cause irritation upon contact with eyes and skin due to the ionic nature of the sulfonate groups [].

  • Dust inhalation

    Inhalation of dust particles containing the polymer can irritate the respiratory tract.

The synthesis of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt typically involves the following reactions:

  • Polymerization: The polymerization of ethenylbenzene (styrene) occurs under radical conditions to form polystyrene.
  • Sulfation: The introduction of sulfonic acid groups can be achieved through reaction with sulfuric acid or chlorosulfonic acid, leading to the formation of polystyrenesulfonic acid.
  • Neutralization: The sulfonic acid groups are then neutralized with sodium hydroxide to produce the sodium salt form of the polymer.

These reactions contribute to the compound's unique properties such as increased solubility and ionic character .

The synthesis methods for 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt generally include:

  • Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
  • Sulfation Process: This involves treating the polystyrene with a sulfonating agent followed by neutralization.
  • Characterization Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and composition of the synthesized polymer .

The applications of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt include:

  • Printing Industry: Used as an anti-set-off agent to prevent ink from smudging during printing processes.
  • Water Treatment: Its ionic properties make it suitable for use in water purification systems.
  • Biomedical

Interaction studies for this compound primarily focus on its behavior in aqueous environments and its interactions with various ions. The presence of sulfonate groups allows for strong electrostatic interactions with positively charged species. Studies indicate that these interactions can enhance the adsorption capacity of pollutants in water treatment applications .

Similar compounds include:

CompoundStructure CharacteristicsUnique Features
2,5-Furandione PolymerContains furan ring and sulfonate groupsEnhanced solubility due to furan component
Polystyrenesulfonic AcidSulfonated polystyreneWidely used but lacks furan functionality
Polyacrylic AcidAcrylic backbone with carboxylic groupsDifferent ionic properties compared to furan
Polyvinylsulfonic AcidVinyl backbone with sulfonate groupsDistinct mechanical properties

The uniqueness of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt lies in its combination of furan chemistry and sulfonation which enhances its utility across diverse applications while providing distinct physical and chemical properties .

Systematic IUPAC Nomenclature and Structural Characterization

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt is the systematic IUPAC name for this compound. Its structure consists of alternating copolymer units derived from ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride). The sulfonation process introduces sulfonic acid groups (-SO₃H) at specific positions on the styrene monomers, which are subsequently neutralized with sodium ions (Na⁺) to form the sodium salt.

The polymer’s backbone alternates between styrene and maleic anhydride units, with sulfonation occurring primarily at the styrene moiety. This creates a hydrophilic polyelectrolyte due to the charged sulfonate groups and the anhydride functionality, which enhances solubility in aqueous alkaline solutions.

Structural ComponentDescription
Ethenylbenzene (Styrene)Provides hydrophobic aromatic segments and sites for sulfonation.
2,5-Furandione (Maleic Anhydride)Contributes reactivity through anhydride groups and enhances thermal stability.
Sulfonate GroupsIntroduce ionic character, enabling water solubility and polyelectrolyte behavior.
Sodium CounterionsNeutralize sulfonic acid groups, stabilizing the polymer in aqueous environments.

Molecular Formula and Stoichiometric Composition

The molecular formula is (C₈H₈·C₄H₂O₃·Na)ₓ, where:

  • C₈H₈ corresponds to styrene (ethenylbenzene).
  • C₄H₂O₃ represents the maleic anhydride unit.
  • Na indicates sodium counterions from sulfonation.

The stoichiometric ratio is 1:1:1 for styrene, maleic anhydride, and sodium, respectively. Variations in maleic anhydride content (e.g., <50%) are possible depending on copolymerization conditions, but the base structure maintains alternating units.

Molecular Formula ComponentMonomer SourceFunctional Role
C₈H₈StyreneHydrophobic backbone segment
C₄H₂O₃Maleic anhydrideReactive anhydride groups
NaSulfonation neutralizationCharge neutralization, solubility enhancement

CAS Registry Number (68037-40-1) and EC Number (614-218-4) Validation

The compound is registered under:

  • CAS 68037-40-1: A unique identifier for chemical databases and regulatory compliance.
  • EC 614-218-4: The European Community number for tracking under REACH regulations.

These identifiers are validated across multiple sources, including PubChem, ECHA, and ChemicalBook.

IdentifierRegistry SystemPurpose
68037-40-1Chemical Abstracts ServiceGlobal chemical identification
614-218-4European Chemicals AgencyEU regulatory tracking and compliance

Comparative Analysis of Industry-Specific Synonyms

This compound is referred to by multiple synonyms across industries:

SynonymContext/SourceKey Feature
DTXSID101011392DSSTox Substance ID (EPA) Environmental toxicity tracking identifier
Styrene-Maleic Anhydride (SMA) Sulfonate Sodium SaltIndustrial and polymer science Emphasizes parent copolymer (SMA) and sulfonation process
Poly(styrenesulfonic acid-co-maleic acid) sodium saltChemical manufacturing and research Highlights copolymer composition and ionic character
Sulfonated Styrene-Maleic Anhydride Copolymer, Sodium SaltTechnical datasheets and patents Focuses on sulfonation modification and sodium counterion presence

The synthesis of 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt involves the radical copolymerization of styrene and maleic anhydride as the fundamental polymerization step [1]. This copolymerization process is characterized by the formation of predominantly alternating structures due to the extremely low monomer reactivity ratios, with styrene having a reactivity ratio of 0.02 and maleic anhydride having a reactivity ratio of 0.01 [2]. The alternating nature of the copolymerization is attributed to the charge transfer complex formation between styrene as an electron donor and maleic anhydride as an electron acceptor [3].

Free Radical Polymerization Mechanisms

The polymerization process follows a radical chain mechanism initiated by organic peroxide initiators such as benzoyl peroxide [1]. The reaction proceeds through three distinct phases: initiation, propagation, and termination [4]. During the initiation phase, the organic peroxide decomposes to generate free radicals that attack the monomer molecules [4]. The propagation phase involves the sequential addition of styrene and maleic anhydride monomers to the growing polymer chain, with the charge transfer complex playing a crucial role in determining the alternating sequence [5].

The mechanism involves the formation of a 1:1 charge transfer complex between styrene and maleic anhydride monomers [5]. This complex formation is evidenced by the equilibrium constant values reported in various studies, with typical values ranging from 0.03 to 0.098 liters per mole depending on the solvent system used [5]. The complex participates directly in both initiation and propagation steps, leading to the predominantly alternating structure observed in the final copolymer [6].

Controlled Radical Polymerization Techniques

Recent advances in controlled radical polymerization have enabled the synthesis of styrene-maleic anhydride copolymers with well-defined molecular weights and narrow molecular weight distributions [7]. Reversible Addition-Fragmentation Chain Transfer polymerization has been successfully applied to this system, allowing for the preparation of copolymers with predetermined molecular weights and polydispersity indices as low as 1.06 [8]. The use of dithioester chain transfer agents enables the controlled growth of polymer chains while maintaining the alternating structure characteristic of this monomer pair [8].

Temperature-mediated stable free radical polymerization using 2,2,6,6-tetramethyl-1-piperidinyloxy has also been employed for this system [9]. The polymerization kinetics follow apparent first-order behavior with respect to monomer concentration, and the apparent activation energy for the copolymerization process is significantly lower than that for styrene homopolymerization, indicating the favorable nature of the alternating copolymerization [9].

Polymerization Conditions and Parameters

ParameterOptimal RangeEffect on Polymerization
Temperature60-120°CHigher temperatures increase reaction rate but may reduce molecular weight [9]
Monomer Ratio (Styrene:Maleic Anhydride)1:1 to 3:11:1 ratio produces perfectly alternating structure [2]
Initiator Concentration0.5-5% by weightHigher concentrations increase rate but reduce molecular weight [10]
Solvent PolarityModerate to highPolar solvents favor complex formation and alternating structure [11]

The choice of solvent significantly influences the polymerization behavior through its effect on charge transfer complex formation [11]. Solvents with intermediate polarity, such as methyl ethyl ketone and dimethylformamide, provide optimal conditions for alternating copolymerization while maintaining reasonable polymerization rates [12] [11].

Sulfonation Processes and Sodium Salt Formation Pathways

The transformation of styrene-maleic anhydride copolymer to its sulfonated sodium salt form involves two sequential chemical modification steps: electrophilic aromatic sulfonation of the styrene units and subsequent neutralization to form the sodium salt [13].

Electrophilic Aromatic Sulfonation Mechanism

The sulfonation process occurs through electrophilic aromatic substitution on the benzene rings of the styrene units in the copolymer backbone [14]. The reaction employs concentrated sulfuric acid or chlorosulfonic acid as the sulfonating agent, with sulfur trioxide serving as the actual electrophile [14] [15]. The mechanism proceeds through the formation of a sigma complex intermediate, followed by proton elimination to yield the sulfonic acid functionality [15].

The sulfonation reaction is reversible under dilute hot aqueous acidic conditions, which distinguishes it from other electrophilic aromatic substitution reactions [14]. This reversibility can be utilized for reaction control and purification purposes. The reaction stoichiometry typically involves heating the copolymer with concentrated sulfuric acid at temperatures ranging from 90 to 120°C [16] [17].

Optimization of Sulfonation Conditions

The degree of sulfonation can be controlled by adjusting several reaction parameters:

ParameterRangeEffect on Sulfonation
Temperature90-150°CHigher temperatures increase sulfonation rate and degree [16]
Acid Concentration85-98% H₂SO₄Higher concentrations favor complete sulfonation [16]
Reaction Time1-4 hoursExtended times increase degree of substitution [17]
Polymer:Acid Ratio1:10 to 1:20 (w/v)Higher acid ratios ensure complete reaction [16]

The sulfonation process introduces hydrophilic sulfonic acid groups that dramatically alter the polymer properties, enhancing water solubility and ionic character . The anionic charge density achieved through sulfonation typically ranges from -2.0 to -2.4 milliequivalents per gram, depending on the degree of substitution [16].

Sodium Salt Formation Pathways

The conversion of the sulfonated polymer to its sodium salt form is accomplished through neutralization with sodium hydroxide [13]. This process involves the deprotonation of the sulfonic acid groups and the formation of ionic sodium sulfonate functionalities. The neutralization is typically carried out by adjusting the pH of the reaction mixture to 7-8 using aqueous sodium hydroxide solution [16].

The neutralization reaction can be represented by the following general equation:
Polymer-SO₃H + NaOH → Polymer-SO₃⁻Na⁺ + H₂O

The degree of neutralization significantly influences the final polymer properties, particularly the chain conformation in aqueous solution [19]. Complete neutralization results in maximum ionic character and water solubility, while partial neutralization can be used to achieve specific property profiles [19].

Purification and Isolation Methods

Following neutralization, the sodium salt polymer requires purification to remove residual salts and unreacted materials [16]. Dialysis is commonly employed for this purpose, using dialysis membranes to separate low molecular weight impurities from the polymer product [20] [16]. The dialysis process typically involves multiple water changes over 24-48 hours to ensure complete removal of ionic impurities [16].

Alternative purification methods include precipitation and redissolution techniques, where the polymer is precipitated at low pH using hydrochloric acid, washed with diluted acid, and then redissolved at neutral pH [20]. This approach allows for the recovery of fully protonated polymer that can be subsequently neutralized to the desired degree [20].

Challenges in Controlled Polymer Architecture Design

The design of controlled polymer architectures for 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt presents several significant challenges related to molecular weight control, composition uniformity, and structural regularity [21].

Molecular Weight Distribution Control

One of the primary challenges in synthesizing well-defined styrene-maleic anhydride copolymers lies in achieving narrow molecular weight distributions [20]. Conventional free radical polymerization typically yields polydispersity indices in the range of 2.0-2.5, indicating broad molecular weight distributions [20]. This heterogeneity arises from the statistical nature of chain initiation, propagation, and termination events in free radical systems [20].

The implementation of controlled radical polymerization techniques has addressed some of these challenges [7] [8]. Reversible Addition-Fragmentation Chain Transfer polymerization has demonstrated the ability to produce styrene-maleic anhydride copolymers with polydispersity indices as low as 1.30, representing a significant improvement in molecular weight control [7]. However, the alternating nature of the monomer incorporation adds complexity to the kinetic analysis and control mechanisms [8].

Chain Transfer Agent Optimization

The use of chain transfer agents for molecular weight control presents unique challenges in styrene-maleic anhydride systems [22]. The compound 4-methylpent-1-ene-2,4-diyl diphenyl has been identified as an effective chain transfer agent for this system [4] [22]. The mechanism involves addition of the growing polymer radical to the terminal double bond of the chain transfer agent, followed by fragmentation to yield a polymer chain with terminal unsaturation and regeneration of an active radical [4].

Chain Transfer Agent ConcentrationResulting Molecular WeightPolydispersity Index
0%25,000-30,000 Da2.2-2.5
1%15,000-20,000 Da1.8-2.1
3%8,000-12,000 Da1.5-1.8
5%4,000-6,000 Da1.3-1.6

Compositional Homogeneity Challenges

Achieving compositional homogeneity throughout the polymer chains represents another significant challenge [20]. When polymerization is conducted in a batch-wise manner, the resulting polymers exhibit compositional heterogeneity along individual chains, with some segments having alternating structures and others having high styrene content [20]. This heterogeneity arises from the depletion of maleic anhydride during the polymerization process and the difference in monomer reactivity ratios [20].

Continuous polymerization methods have been developed to address this issue [20]. By maintaining steady-state conditions through continuous monomer feed and simultaneous product removal, more homogeneous compositions can be achieved [20]. However, even under optimal conditions, complete compositional uniformity remains challenging due to the inherent differences in monomer reactivity [11].

Temperature and Pressure Optimization

The optimization of reaction temperature and pressure presents additional challenges in achieving controlled architectures [10]. Higher temperatures generally increase polymerization rates but can lead to increased side reactions and reduced molecular weight control [9]. The activation energy for styrene-maleic anhydride copolymerization has been determined to be approximately 64.7 kilojoules per mole, which is lower than that for styrene homopolymerization [9].

Pressure effects have also been investigated, with studies showing that pressures greater than 16 megapascals can yield higher molecular weight products with improved conversion rates [10]. However, high-pressure conditions require specialized equipment and present challenges for large-scale implementation [10].

Byproduct Analysis and Reaction Optimization Strategies

The polymerization of styrene and maleic anhydride generates various byproducts that must be identified, quantified, and minimized to optimize the synthesis of 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt [23].

Primary Byproduct Identification

The primary byproducts in styrene-maleic anhydride polymerization include styrene-rich oligomers and homopolymers [23]. These byproducts are formed due to the tendency of styrene radicals to undergo homopropagation, particularly when maleic anhydride is depleted from the reaction mixture [23]. Ultraviolet-visible spectroscopy analysis has revealed that lower molecular weight fractions exhibit higher absorbance values in the 240-270 nanometer range, characteristic of polyene structures indicative of styrene-rich sequences [23].

Fourier-transform infrared spectroscopy analysis using the ratio of absorbance at 680 cm⁻¹ (monosubstituted benzene) to 1780 cm⁻¹ (anhydride carbonyl) provides a quantitative measure of styrene-to-maleic anhydride ratios in different polymer fractions [23]. Fractions with higher styrene content typically precipitate preferentially in less polar solvent mixtures during purification procedures [23].

Optimization of Reaction Parameters

Several strategies have been developed to minimize byproduct formation and optimize the main polymerization reaction [24] [12]. The manipulation of monomer feed ratios represents one approach, with equimolar styrene-to-maleic anhydride ratios (1:1) producing the most alternating structures with minimal homopolymer formation [12].

ParameterOptimal ConditionByproduct Reduction
Monomer Ratio (St:MAh)1:1Minimizes styrene homopolymer formation [12]
Temperature80-100°CBalances rate and selectivity [12]
Initiator TypeBenzoyl peroxideProvides controlled initiation [12]
Solvent SelectionDimethylformamideEnhances alternating tendency [12]

The use of comonomers has been investigated as a strategy to improve grafting efficiency and reduce side reactions [24]. Styrene addition as a comonomer has been shown to selectively increase the efficiency of certain electron-deficient monomers in grafting reactions [24]. Additionally, the incorporation of reducing agents such as tin(II) 2-ethylhexanoate has demonstrated synergistic effects in improving reaction selectivity [24].

Reaction Kinetics and Mechanistic Optimization

Understanding the kinetic behavior of the polymerization system is crucial for optimizing reaction conditions and minimizing unwanted side reactions [3]. The copolymerization kinetics can be adequately described by models incorporating charge transfer complex participation [3]. The rate of polymerization varies with monomer concentration according to first-order kinetics, with rate constants that depend on the degree of complex formation [3].

The apparent activation energy for the copolymerization process has been determined through temperature-dependent kinetic studies [9]. Values ranging from 64.7 to 75 kilojoules per mole have been reported, with the lower values associated with systems exhibiting strong charge transfer complex formation [9] [3].

Process Monitoring and Quality Control

Effective process monitoring strategies are essential for consistent product quality and byproduct minimization [25]. Real-time monitoring techniques include:

  • Fourier-transform infrared spectroscopy: Provides continuous monitoring of anhydride conversion and polymer composition [25]
  • Gel permeation chromatography: Enables molecular weight and polydispersity tracking throughout the reaction [25]
  • Nuclear magnetic resonance spectroscopy: Allows for detailed structural analysis and composition determination [25]

The implementation of temperature and pressure profiling has been shown to improve reaction control [25]. Inlet temperatures between 90-115°C for subsequent processing steps, combined with controlled pressure profiles, can enhance product uniformity and reduce byproduct formation [25].

Purification and Separation Strategies

Effective separation of the desired product from byproducts requires carefully designed purification protocols [23]. Fractional precipitation using solvent mixtures with varying polarity has proven effective for separating polymer fractions based on composition and molecular weight [23]. The use of hexane-acetone mixtures with varying ratios allows for selective precipitation of different polymer fractions [23].

Advanced purification techniques include:

  • Membrane filtration: Enables separation based on molecular weight cutoffs
  • Chromatographic separation: Provides high-resolution separation of polymer fractions
  • Crystallization techniques: Exploits solubility differences for purification

The comprehensive characterization of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt requires detailed analysis across multiple analytical dimensions. This copolymer, commonly known as sulfonated styrene-maleic anhydride copolymer sodium salt, exhibits distinctive physicochemical properties that distinguish it from its parent materials.

Thermal Stability and Degradation Profiles

The thermal stability characteristics of sulfonated styrene-maleic anhydride copolymers demonstrate complex multi-stage degradation patterns that reflect the heterogeneous nature of the polymer backbone and functional groups [1] [2].

Degradation Temperature Ranges

Sulfonated polystyrene derivatives exhibit significantly enhanced thermal stability compared to their unsulfonated counterparts. Research has demonstrated that sulfonated polystyrene shows thermal stability ranges of 175-582°C, substantially broader than conventional polystyrene (274-415°C) [1]. The sulfonated copolymer undergoes degradation through three distinct stages:

Stage I (175-236°C): Initial degradation corresponds to the evaporation of physically absorbed water and loosely bound moisture within the polymer matrix [1]. This stage accounts for approximately 5% mass loss and reflects the hygroscopic nature of the sulfonated polymer.

Stage II (175-424°C): The second degradation stage involves the thermal decomposition of sulfonate functional groups attached to the aromatic rings, concurrent with partial backbone chain scission [1]. This stage represents the primary degradation mechanism and accounts for the majority of volatile product evolution.

Stage III (407-699°C): The final stage encompasses the degradation of the residual polystyrene backbone, formation of polyaromatic compounds, and cross-linking reactions at elevated temperatures [1]. This stage produces thermally stable carbonaceous residues.

Kinetic Parameters and Activation Energies

Thermogravimetric analysis coupled with kinetic modeling reveals distinct activation energy profiles for the degradation process. Using the Coats-Redfern method, activation energies of 0.888 kilojoules per mole at 90% conversion have been determined for sulfonated polystyrene [1]. The Ozawa-Flynn-Wall and Kissinger-Akahira-Sunose methods yield higher activation energies ranging from 341.73 to 348.46 kilojoules per mole at 60% conversion [1].

Degradation Product Analysis

Thermal volatilization analysis identifies multiple degradation products including water, sulfur dioxide, ethylene, carbon disulfide, carbonyl sulfide, and aromatic compounds [2]. The evolution of these products follows temperature-dependent patterns that provide insights into the degradation mechanisms.

Temperature Range (°C)Primary Degradation ProductsMass Loss (%)
175-236Water vapor5-8
236-424SO₂, ethylene, aromatic compounds35-45
407-699Polyaromatic compounds, cross-linked structures15-25

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of sulfonated styrene-maleic anhydride copolymers exhibit pronounced dependence on solution pH, ionic strength, and the degree of sulfonation [3] [4] [5].

Aqueous Solubility Characteristics

Sulfonated derivatives demonstrate dramatically enhanced aqueous solubility compared to the parent styrene-maleic anhydride copolymer. The sodium salt form exhibits excellent water solubility across a wide pH range, with critical aggregation behavior observed at specific pH thresholds [5].

pH-Dependent Solubility: The copolymer maintains solubility at pH values above 7-8, where the carboxylate groups remain fully ionized [4]. Below this critical pH range, polymer aggregation occurs due to protonation of carboxylic acid groups and subsequent reduction in electrostatic repulsion.

Critical Charge Density: Research demonstrates that aqueous solubility is governed by linear charge density, with aggregation occurring at approximately 0.045 charges per monomer unit [5]. This critical parameter determines the transition between soluble and insoluble states.

Ionic Strength Effects: The presence of divalent cations significantly affects polymer stability in aqueous solution. Calcium and magnesium ions can chelate carboxylate functional groups, leading to polymer precipitation at relatively low concentrations [6].

Organic Solvent Compatibility

The sulfonated copolymer exhibits limited solubility in most organic solvents due to its ionic character. However, specific solvent systems demonstrate compatibility:

Compatible Solvents: Dimethylformamide, dimethyl sulfoxide, and certain alcohol-water mixtures can solubilize the polymer under specific conditions [7] [8].

Membrane Applications: Crosslinked versions of the polymer demonstrate excellent stability in isopropanol and toluene, making them suitable for solvent-resistant membrane applications [4].

Solubility Parameters and Thermodynamic Considerations

The Hildebrand solubility parameters for related copolymers range from 16.73 to 19.48 (cal/cm³)^0.5, reflecting the polar nature of the sulfonated derivatives [9]. These values indicate strong intermolecular interactions and explain the preferential solubility in polar media.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Comprehensive spectroscopic characterization provides definitive identification and structural confirmation of the sulfonated copolymer through multiple analytical techniques [1] [2] [10] [11].

Fourier Transform Infrared Spectroscopy Analysis

FTIR spectroscopy reveals characteristic absorption bands that distinguish the sulfonated copolymer from its precursor materials [1] [2]:

Sulfonate Group Characteristics:

  • 3466 cm⁻¹: Sulfonic acid O-H stretching vibration
  • 1169 cm⁻¹: Sulfonate S=O symmetric stretching
  • 1032 cm⁻¹: Sulfonic acid group (-SO₃H) characteristic absorption
  • 1005 cm⁻¹: Sulfonate substitution on aromatic ring

Aromatic System Signatures:

  • 3032 cm⁻¹: Aromatic C-H stretching vibrations
  • 1494 and 1452 cm⁻¹: Aromatic C=C stretching modes
  • 763 and 702 cm⁻¹: Benzene monosubstitution out-of-plane bending

Sodium Salt Form Modifications:

  • 1040 and 1180 cm⁻¹: Ionic sulfonate groups (SO₃⁻Na⁺)
  • Reduced intensity of acid O-H stretching upon neutralization

Nuclear Magnetic Resonance Spectroscopy Characterization

¹H Nuclear Magnetic Resonance Spectroscopy:
The ¹H nuclear magnetic resonance spectrum demonstrates characteristic chemical shifts that confirm the alternating copolymer structure [10] [11]:

  • 7.0-7.5 ppm: Aromatic protons from styrene units
  • 3.0-3.8 ppm: Methine protons from maleic acid units
  • 1.4-2.5 ppm: Aliphatic backbone protons

¹³C Nuclear Magnetic Resonance Spectroscopy:
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the copolymer backbone and functional groups [12] [13]:

  • 145-125 ppm: Aromatic carbon signals from styrene units
  • 170-180 ppm: Carboxylate carbon atoms from hydrolyzed maleic anhydride
  • 40-45 ppm: Backbone methylene and methine carbons

The alternating nature of the copolymer is confirmed through triad sequence analysis, which reveals predominantly alternating styrene-maleic acid arrangements [12] [14].

Raman Spectroscopy Fingerprinting

Raman spectroscopy provides complementary vibrational information that enhances structural characterization [15] [16]:

Key Raman Bands:

  • 1600 cm⁻¹: Aromatic ring stretching vibrations
  • 1500 cm⁻¹: Aromatic ring deformation modes
  • 1000-1200 cm⁻¹: Sulfonate group vibrational modes
  • 800-900 cm⁻¹: Out-of-plane aromatic C-H bending

The combination of FTIR and Raman spectroscopy enables comprehensive vibrational analysis that confirms both the polymer structure and the successful incorporation of sulfonate functionality.

Molecular Weight Distribution and Polydispersity Index Analysis

The molecular weight characteristics of sulfonated styrene-maleic anhydride copolymers significantly influence their physicochemical properties and application performance [17] [18] [19] [14].

Gel Permeation Chromatography Analysis

Gel permeation chromatography represents the primary analytical method for molecular weight determination and distribution analysis [20] [21] [22]. The technique separates polymer chains based on hydrodynamic volume in solution, providing comprehensive molecular weight information.

Standard Analysis Conditions:

  • Mobile phase: Aqueous buffer systems for ionic polymers, organic solvents for neutral precursors
  • Calibration standards: Polystyrene or poly(methyl methacrylate) standards
  • Detection methods: Refractive index, light scattering, viscometry

Molecular Weight Ranges and Distributions

Research data demonstrates significant variation in molecular weight characteristics depending on synthesis conditions and post-synthesis modifications [17] [18] [14]:

Commercial Copolymers:

  • Number average molecular weight (Mn): 7,000-120,000 g/mol
  • Weight average molecular weight (Mw): 15,000-245,000 g/mol
  • Polydispersity index: 1.74-2.0+ (indicating broad molecular weight distribution)

Laboratory-Synthesized Materials:

  • Controlled synthesis conditions yield narrower distributions
  • Polydispersity indices: 1.19-1.54
  • Molecular weights: 1,862-40,000 g/mol depending on reaction parameters

Factors Affecting Molecular Weight Distribution

Synthesis Parameters:
The monomer feed ratio significantly influences final molecular weight characteristics. Styrene-to-maleic anhydride ratios of 1:1, 2:1, and 3:1 yield average molecular weights of approximately 1,862, 2,015, and 2,276 g/mol respectively [17].

Post-Synthesis Modifications:
Sulfonation reactions can affect molecular weight through potential chain scission or cross-linking reactions. Controlled sulfonation conditions minimize degradation while achieving desired functionalization levels [2].

Solution Behavior Correlation:
The molecular weight distribution directly correlates with solution viscosity and aggregation behavior. Higher molecular weight fractions demonstrate enhanced viscosity and modified solubility characteristics in aqueous media [3] [5].

Molecular Weight Range (g/mol)Polydispersity IndexTypical Applications
1,000-5,0001.2-1.5Research applications, model systems
5,000-25,0001.5-2.0Industrial dispersants, membrane materials
25,000-100,000+2.0+High-performance applications, structural materials

Other CAS

68037-40-1

General Manufacturing Information

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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